molecular formula C18H15NO2 B2659808 (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide CAS No. 887346-69-2

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide

Cat. No.: B2659808
CAS No.: 887346-69-2
M. Wt: 277.323
InChI Key: BWLZTRBHFVBSSO-ZHACJKMWSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide typically involves the condensation of 3-formylchromone with aniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or chromenyl rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a myeloperoxidase inhibitor and in the treatment of chronic diseases associated with oxidative stress.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For example, as a myeloperoxidase inhibitor, the compound binds to the active site of the enzyme, preventing the formation of reactive oxygen species. This inhibition can reduce oxidative stress and inflammation, providing potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Hydroxy-α-aminocinnamic acids: These compounds share structural similarities with (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide and exhibit similar biological activities, such as antioxidant properties.

    Chromone derivatives: Other chromone derivatives also possess similar chemical structures and biological activities.

Uniqueness

This compound is unique due to its specific combination of a chromenyl ring and a phenylprop-2-enamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(19-16-7-2-1-3-8-16)11-10-14-12-15-6-4-5-9-17(15)21-13-14/h1-12H,13H2,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLZTRBHFVBSSO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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